ZPCK

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Z-L-Phe-CMK hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese von HIV-Proteaseinhibitoren verwendet .

Industrie: Es wird bei der Herstellung verschiedener biochemischer Reagenzien und Inhibitoren eingesetzt .

Wirkmechanismus

Z-L-Phe-CMK entfaltet seine Wirkung durch die Inhibition von Proteasen. Es inhibiert selektiv SARS-CoV Mpro gegenüber anderen Proteasen wie Kalpain, Trypsin und Thrombin . Die Verbindung bildet eine kovalente Bindung mit den aktiven Serin- oder Cysteinresten der Protease und blockiert so ihre Aktivität. Diese Inhibition verhindert, dass die Protease virale Polyproteine verarbeitet, was für die Virusreplikation unerlässlich ist .

Wirkmechanismus

Target of Action

ZPCK, also known as Z-L-Phe chloromethyl ketone or SL-01, primarily targets the process of autophagy . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis .

Mode of Action

This compound interacts with its targets by modulating autophagic flux, a measure of the dynamic process of autophagy . Specifically, this compound inhibits the degradation of cargo inside the vacuole, a key step in the autophagy process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the autophagy pathway . This pathway involves the engulfment of intracellular components inside double-membrane vesicles called autophagosomes and their subsequent degradation by the lysosomal machinery . This compound acts at a key step of this pathway, inhibiting the degradation of cargo inside the vacuole .

Pharmacokinetics

This compound is an oral active proagent of gemcitabine, designed for improved oral bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of autophagy. By inhibiting the degradation of cargo inside the vacuole, this compound disrupts the normal process of autophagy . This disruption can have various downstream effects, depending on the specific cellular context and the role of autophagy in that context.

Biochemische Analyse

Biochemical Properties

ZPCK plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of activity . For instance, this compound is known to inhibit the autophagy mechanism and promote cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound is known to inhibit the autophagy mechanism, a process that is crucial for maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

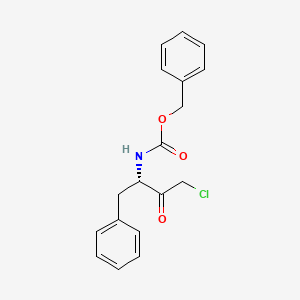

The synthesis of Z-L-Phe-CMK involves the reaction of benzyloxycarbonyl-L-phenylalanine with chloromethyl ketone. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions to ensure product stability . The compound is then purified through crystallization or chromatography techniques to achieve a high purity level of ≥98% .

Analyse Chemischer Reaktionen

Z-L-Phe-CMK unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Inhibitionsreaktionen. Es ist bekannt, dass es Proteasen inhibiert, indem es eine kovalente Bindung mit den aktiven Serin- oder Cysteinresten des Enzyms eingeht . Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören organische Lösungsmittel wie DMF und DMSO, und die wichtigsten gebildeten Produkte sind die inhibierten Enzymkomplexe .

Vergleich Mit ähnlichen Verbindungen

Z-L-Phe-CMK ist einzigartig in seiner selektiven Inhibition von SARS-CoV Mpro. Zu den ähnlichen Verbindungen gehören:

L-Leucin-Chlormethylketon: Wird als Inhibitor lysosomaler Cysteinproteasen verwendet .

Nα-Tosyl-L-Lysin-Chlormethylketon: Ein weiterer Proteaseinhibitor mit unterschiedlicher Selektivität .

Diese Verbindungen teilen die Chlormethylketon-Funktionelle Gruppe, unterscheiden sich aber in ihrer Selektivität und ihren Anwendungen.

Eigenschaften

IUPAC Name |

benzyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHLRJGDELITAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26049-98-9, 26049-94-5 | |

| Record name | Carbamic acid, benzyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, benzyl ester, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 26049-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ZPCK, also known as N-carbobenzoxy-L-phenylalanine chloromethyl ketone, is a potent and irreversible inhibitor of chymotrypsin-like serine proteases. It acts by covalently binding to the histidine residue (His-57) in the active site of these enzymes. [] This binding prevents the enzyme from cleaving peptide bonds in proteins, effectively inhibiting its proteolytic activity.

ANone: this compound treatment has been shown to:

- Inhibit intracellular transport of IgG molecules through Fc receptors in murine trophoblast cells. This blockage of IgG transport consequently prevents the antibody-mediated inhibition of IFN-gamma-induced surface class II major histocompatibility complex (MHC) expression. []

- Synergistically increase protein-tyrosine phosphorylation in avian cells when combined with sodium orthovanadate (Na3VO4). This suggests an interplay between chymotrypsin-like protease activity and tyrosine phosphorylation pathways. []

- Inhibit the detachment of Actinomyces viscosus from saliva-coated hydroxyapatite by human polymorphonuclear leukocytes (PMN). This finding suggests a role for chymotrypsin-like proteases in the interaction between PMNs and bacteria. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.